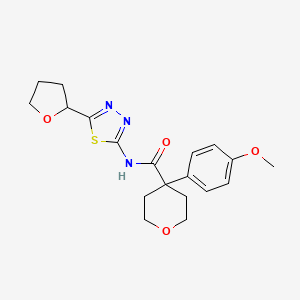![molecular formula C20H21N5O2S B10992542 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10992542.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a pyrazole ring, an indole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Indole Ring: The indole ring is synthesized separately, often starting from 5-methoxyindole.
Formation of the Thiazole Ring: The thiazole ring is synthesized using a thioamide and a haloketone.
Coupling Reactions: The synthesized rings are then coupled together using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring.
Reduction: Reduction reactions can occur at various sites, potentially affecting the pyrazole and thiazole rings.
Substitution: The compound can undergo substitution reactions, especially at the positions on the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid hydrochloride
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H21N5O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H21N5O2S/c1-11-14(12(2)25-24-11)5-7-19(26)23-20-22-18(10-28-20)16-9-21-17-6-4-13(27-3)8-15(16)17/h4,6,8-10,21H,5,7H2,1-3H3,(H,24,25)(H,22,23,26) |
InChI Key |
HUNIDDUEMGFUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=CS2)C3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10992460.png)
![methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B10992466.png)
![N-(4-tert-butylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10992479.png)
![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B10992481.png)
![2-{[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10992485.png)
![2'-(butan-2-yl)-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10992496.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B10992503.png)
![N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B10992508.png)
![5,6-dimethoxy-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10992513.png)
![2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B10992515.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10992520.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10992527.png)

